molecular formula C9H10N4O B15070882 3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile

3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B15070882
M. Wt: 190.20 g/mol
InChI Key: CONRAFAGRKKPOY-UHFFFAOYSA-N
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Description

3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile (CAS 1342509-27-6) is a chemical building block of significant interest in medicinal chemistry and oncology research. This compound, with the molecular formula C9H10N4O and a molecular weight of 190.20 g/mol, features a pyrazine core substituted with a carbonitrile group and a 3-hydroxypyrrolidine moiety . This structure is characteristic of scaffolds used in the development of targeted cancer therapies. Its primary research value lies in its application as a key intermediate or precursor in the synthesis of more complex, biologically active molecules. Pyrazine derivatives are a prominent area of study due to their wide range of pharmacological activities, including anticancer properties . Specifically, this compound and its structural analogs have been investigated in the context of developing potent and selective kinase inhibitors . The hydroxypyrrolidine group can contribute to the molecule's solubility and its ability to form hydrogen bonds with biological targets, which is a critical consideration in drug design for optimizing pharmacokinetic properties. Researchers utilize this nitrile-containing pyrrolidinyl pyrazine in hit-to-lead optimization campaigns, particularly in constructing compounds that modulate key signaling pathways involved in cell proliferation. The product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

3-(3-hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile

InChI

InChI=1S/C9H10N4O/c10-5-8-9(12-3-2-11-8)13-4-1-7(14)6-13/h2-3,7,14H,1,4,6H2

InChI Key

CONRAFAGRKKPOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=NC=CN=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 3-hydroxypyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The compound’s structure allows it to penetrate biological membranes, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and nitrile groups make it versatile for various chemical reactions, while its pyrazine ring structure contributes to its biological activity .

Biological Activity

3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazine ring substituted with a hydroxypyrrolidine group and a carbonitrile functional group. The unique structural characteristics of this compound enable it to interact with various biological macromolecules, influencing enzyme activities and receptor functions.

The molecular formula of this compound is C8_{8}H10_{10}N4_{4}O, with a molecular weight of 178.19 g/mol.

PropertyValue
Molecular FormulaC8_{8}H10_{10}N4_{4}O
Molecular Weight178.19 g/mol
IUPAC NameThis compound
CAS Number1342509-27-6

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the hydroxypyrrolidine group and engage in π-π interactions via the pyrazine moiety. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Interaction with Biological Targets

Research indicates that this compound may exhibit antimicrobial and antiviral properties. Its structural components facilitate interactions with biological macromolecules, potentially enhancing its efficacy against pathogens.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation.

Antiviral Activity

In addition to antimicrobial properties, this compound has shown promise in antiviral applications. Its mechanism may involve interference with viral replication processes, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Effects : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing an IC50_{50} value of approximately 12 μM for S. aureus, indicating potent antimicrobial activity.
  • Antiviral Mechanism Investigation : Another research effort focused on the compound's ability to inhibit viral replication in vitro. The results suggested a significant reduction in viral load when treated with concentrations as low as 5 μM.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Pyrrolopyrazine Derivatives Contains a pyrazine ringVaries in substituents affecting activity
Pyrazine-2-carbonitrile Lacks hydroxypyrrolidine groupFocused on carbonitrile functionality
Hydroxypyridine Derivatives Contains hydroxypyridine groupDifferent core structure

The combination of the hydroxypyrrolidine group with the pyrazine ring and carbonitrile functionality imparts distinct chemical and biological properties not observed in similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

Cyclization : Reacting pyrazine-2-carbonitrile derivatives with 3-hydroxypyrrolidine under acidic or basic conditions to form the pyrrolidine-pyrazine scaffold.

Functionalization : Introducing the hydroxypyrrolidinyl group via nucleophilic substitution or condensation, as seen in analogous pyridine/pyrazine systems .

Purification : Chromatographic techniques (e.g., silica gel column chromatography) are critical for isolating the product with ≥95% purity.

  • Key Considerations : Variations in starting materials (e.g., halogenated pyrazines) and catalysts (e.g., acetic acid for cyclization) influence yield and reaction efficiency .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton resonance at δ 4.8–5.2 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated [M+H]+ for C9_9H11_{11}N4_4O: 207.0984) .
  • X-ray Diffraction : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks involving the hydroxyl group) .

Q. What preliminary biological assays are recommended for screening this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) due to the compound’s potential interaction with ATP-binding pockets .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity, guided by structural analogs showing antidiabetic or antitumor activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported biological activities of this compound?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, assay protocols) to isolate variables .
  • Structure-Activity Relationship (SAR) Analysis : Synthesize derivatives (e.g., varying pyrrolidine substituents) to identify pharmacophores responsible for divergent activities .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, reconciling discrepancies in experimental IC50_{50} values .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Convert the carbonitrile group to a hydrochloride salt to enhance aqueous solubility .
  • Prodrug Design : Mask the hydroxyl group with ester prodrugs (e.g., acetyl or PEGylated derivatives) to improve membrane permeability .
  • Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release and reduced off-target effects .

Q. How does the hydroxypyrrolidinyl group influence the compound’s coordination chemistry with metal ions?

  • Methodological Answer :

  • Complexation Studies : React with Pd(II) or Pt(II) salts to form chelates, characterized by UV-Vis spectroscopy (e.g., ligand-to-metal charge transfer bands at 300–400 nm) .
  • Stability Constants : Determine via potentiometric titrations in aqueous/DMSO mixtures to assess binding affinity .
  • Biological Implications : Evaluate DNA intercalation potential (e.g., ethidium bromide displacement assays) for anticancer applications .

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